N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline
描述
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline, also known as EBI-005, is a small molecule inhibitor that has been extensively studied for its potential use in treating inflammatory and autoimmune diseases. EBI-005 has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用机制
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline works by binding to and inhibiting the activity of a protein called leukocyte function-associated antigen-1 (LFA-1). LFA-1 is involved in the activation and migration of immune cells, and its inhibition can reduce inflammation and tissue damage.
Biochemical and Physiological Effects
In preclinical studies, N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline has been shown to reduce inflammation and tissue damage in animal models of psoriasis, rheumatoid arthritis, and dry eye disease. N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline has also been shown to reduce the infiltration of immune cells into affected tissues, suggesting that it may have a broad anti-inflammatory effect.
实验室实验的优点和局限性
One advantage of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline is its specificity for LFA-1, which reduces the risk of off-target effects. However, N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline is a small molecule inhibitor, which may limit its effectiveness in treating chronic diseases that require long-term treatment. Additionally, the synthesis process for N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline is complex and may be challenging to scale up for large-scale production.
未来方向
There are several potential future directions for research on N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline. One area of focus could be the development of more efficient synthesis methods to enable large-scale production. Another area of research could be the identification of biomarkers that could be used to predict patient response to N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline treatment. Additionally, further studies could investigate the potential use of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline in combination with other therapies for enhanced efficacy.
科学研究应用
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline has potential applications in the treatment of various inflammatory and autoimmune diseases, including psoriasis, rheumatoid arthritis, and dry eye disease. In preclinical studies, N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline has been shown to inhibit the activity of T cells and other immune cells that contribute to inflammation and tissue damage.
属性
IUPAC Name |
N-[(1-ethylbenzimidazol-2-yl)methyl]-N-methylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-3-20-16-12-8-7-11-15(16)18-17(20)13-19(2)14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWSXYCFVNTAIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CN(C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203257 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。